2,4,6-Trimethylbenzenesulfonamide (CAS: 4543-58-2), commonly known as mesitylenesulfonamide or MtsNH2, is a highly sterically hindered primary sulfonamide utilized extensively in advanced organic synthesis and peptide chemistry. Featuring a benzene ring fully substituted at the 2, 4, and 6 positions with electron-donating methyl groups, this compound serves as a premium nitrogen source for transition-metal-catalyzed C-H amination, aziridination, and as a precursor for the Mts protecting group. Its primary procurement value lies in its distinct balance of steric bulk and electronic properties, which significantly alters its reactivity, acid lability, and stereochemical influence compared to standard unhindered sulfonamides like p-toluenesulfonamide (TsNH2) or benzenesulfonamide (BsNH2) [1].
While p-toluenesulfonamide (TsNH2) is the industry standard for sulfonamide protection and amination due to its low cost, substituting it for MtsNH2 frequently results in process failures when mild deprotection or strict steric control is required. The tosyl group is highly stable to acidic cleavage, typically requiring highly hazardous anhydrous hydrogen fluoride (HF) or sodium in liquid ammonia for removal, which can destroy sensitive peptide sequences or complex molecular scaffolds. In contrast, the electron-donating ortho- and para-methyl groups of the mesitylene ring stabilize the transition state during acidolysis, making the Mts group significantly more acid-labile. Furthermore, in catalytic C-H amination and aziridination, the lack of ortho-substitution in TsNH2 or benzenesulfonamide fails to provide the necessary steric shielding (χ-space control), leading to poor diastereoselectivity or unwanted side reactions that MtsNH2 specifically suppresses [1].
The Mts protecting group derived from 2,4,6-trimethylbenzenesulfonamide demonstrates significantly enhanced acid lability compared to the standard tosyl (Ts) group. In solid-phase peptide synthesis (SPPS), particularly for the protection of arginine or histidine residues, the Mts group can be efficiently cleaved using a mixture of trifluoromethanesulfonic acid (TFMSA), trifluoroacetic acid (TFA), and thioanisole, or 1 M CF3SO3H/TFA. In direct contrast, the Ts group is stable under these conditions and requires highly toxic anhydrous HF for quantitative removal. This differential lability is driven by the three electron-donating methyl groups on the mesitylene ring, which stabilize the resulting sulfonylium ion intermediate during cleavage[1].
| Evidence Dimension | Deprotection reagent requirement |
| Target Compound Data | Cleaved by TFMSA-TFA-thioanisole or 1 M CF3SO3H/TFA |
| Comparator Or Baseline | TsNH2 (requires anhydrous HF or Na/NH3) |
| Quantified Difference | Elimination of HF requirement for deprotection |
| Conditions | Global deprotection in Boc/Bn solid-phase peptide synthesis |
Procuring MtsNH2 allows laboratories to avoid the severe safety hazards and specialized equipment costs associated with anhydrous HF handling during peptide deprotection.
The presence of two ortho-methyl groups on 2,4,6-trimethylbenzenesulfonamide provides substantial steric bulk around the sulfonamide nitrogen, fundamentally altering its reactivity profile in catalytic nitrene transfer reactions compared to unhindered analogs. When utilized in transition-metal-catalyzed C-H amination or aziridination, the Mts group restricts the conformational space (χ-space control) of the resulting nitrogen-containing intermediates. This steric shielding prevents catalyst poisoning and suppresses unwanted over-amination or dimerization pathways that frequently plague reactions utilizing p-toluenesulfonamide (TsNH2) or methanesulfonamide (MsNH2). Consequently, MtsNH2 is often selected to enforce specific stereochemical outcomes or improve yields in the synthesis of complex alkaloids and constrained peptidomimetics[1].
| Evidence Dimension | Steric environment (χ-space control) |
| Target Compound Data | 2,6-dimethyl substitution provides severe steric shielding at the nitrogen center |
| Comparator Or Baseline | TsNH2 (unhindered ortho positions) |
| Quantified Difference | Enhanced suppression of side reactions and altered transition state geometry |
| Conditions | Metal-catalyzed nitrene transfer and aziridination |
Buyers synthesizing complex chiral amines or constrained peptidomimetics must select MtsNH2 to achieve the necessary stereocontrol and yield that unhindered sulfonamides cannot provide.
Despite its significant steric bulk, 2,4,6-trimethylbenzenesulfonamide remains highly processable in modern palladium-catalyzed cross-coupling reactions. Studies demonstrating the coupling of primary sulfonamides with aryl nonaflates reveal that MtsNH2 successfully undergoes N-arylation to form secondary sulfonamides with high efficiency. When reacted with 4-methylphenyl nonaflate using a Pd2(dba)3 and t-BuXantphos catalyst system, MtsNH2 acts as a competent nucleophile, delivering yields comparable to those of unhindered aliphatic or aromatic sulfonamides. This confirms that the ortho-methyl groups do not prohibit late-stage functionalization, making MtsNH2 a viable building block for synthesizing sterically congested, acid-labile N-aryl sulfonamide pharmaceuticals[1].
| Evidence Dimension | Cross-coupling competency |
| Target Compound Data | Successfully couples with aryl nonaflates to form secondary sulfonamides |
| Comparator Or Baseline | Unhindered sulfonamides (e.g., methanesulfonamide) |
| Quantified Difference | Maintains high coupling efficiency despite severe ortho-steric hindrance |
| Conditions | Pd2(dba)3 / t-BuXantphos catalyzed N-arylation at 80-100 °C |
Demonstrates to process chemists that MtsNH2 can be seamlessly integrated into standard Pd-catalyzed cross-coupling workflows without suffering the severe yield penalties typically associated with bulky nucleophiles.
MtsNH2 is a highly effective precursor for generating Mts-protected amino acids (e.g., Mts-Arg or Mts-His). Its use is critical when the final peptide sequence contains sensitive moieties that would degrade under the harsh anhydrous HF conditions required to cleave standard tosyl protecting groups [1].
As a sterically demanding nitrogen source, MtsNH2 is highly recommended for transition-metal-catalyzed aziridination of alkenes and C-H amination. The bulky mesityl group dictates the stereochemical trajectory of the nitrene intermediate, making it more effective than TsNH2 for synthesizing complex, stereodefined pharmaceutical intermediates [2].
Due to its proven compatibility with palladium-catalyzed cross-coupling conditions, MtsNH2 is a robust building block for synthesizing sterically congested N-aryl sulfonamides. It allows medicinal chemists to install a bulky, lipophilic, and easily cleavable sulfonamide group directly onto aryl scaffolds during structure-activity relationship (SAR) optimization [3].